
(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid is a synthetic organic compound that features a piperazine ring substituted with a pyridine moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid typically involves multi-step organic reactions One common approach is to start with the piperazine ring, which is then functionalized with a pyridine moiety through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-propionic acid: Similar structure with a propionic acid group instead of acetic acid.
(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-butyric acid: Contains a butyric acid group.
(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-benzoic acid: Features a benzoic acid group.
Uniqueness
(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(17)7-10-12(18)14-5-6-15(10)8-9-3-1-2-4-13-9/h1-4,10H,5-8H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJFPZXJBYGPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
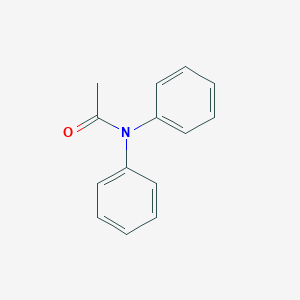
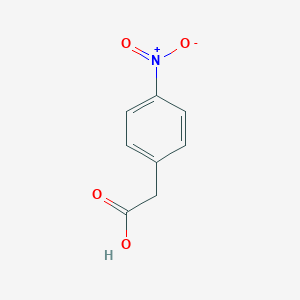
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)

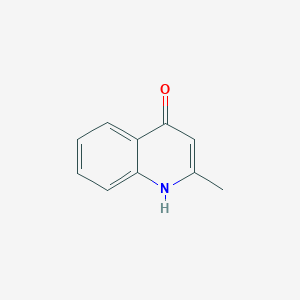


![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)
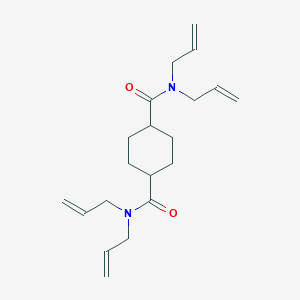
![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)
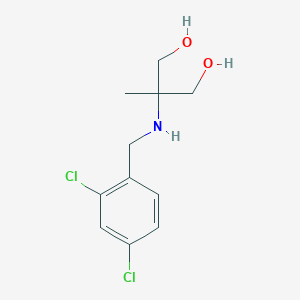
![N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide](/img/structure/B359664.png)
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol](/img/structure/B359675.png)
